molecular formula C11H10BrNO B8274928 5-(4-Bromophenyl)-4-ethyloxazole

5-(4-Bromophenyl)-4-ethyloxazole

Cat. No.: B8274928
M. Wt: 252.11 g/mol
InChI Key: AWCKMMBMHGAPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Bromophenyl)-4-ethyloxazole is a high-purity chemical reagent designed for use in medicinal chemistry and drug discovery research. As a member of the oxazole family, this compound serves as a versatile synthetic intermediate and key structural motif in the development of new bioactive molecules . Oxazole derivatives are recognized for their wide spectrum of biological activities, with significant research highlighting their potent antimicrobial and anticancer properties . Specifically, structurally similar 5-aryloxazole compounds have demonstrated promising activity against challenging bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the 4-bromophenyl substituent enhances the potential of this scaffold for further functionalization via cross-coupling reactions, making it a valuable building block for constructing more complex chemical libraries. Researchers utilize this compound in hit-to-lead optimization campaigns to explore structure-activity relationships (SAR). It is strictly for use in laboratory research. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

5-(4-bromophenyl)-4-ethyl-1,3-oxazole

InChI

InChI=1S/C11H10BrNO/c1-2-10-11(14-7-13-10)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3

InChI Key

AWCKMMBMHGAPOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC=N1)C2=CC=C(C=C2)Br

Origin of Product

United States

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 5 4 Bromophenyl 4 Ethyloxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for elucidating the solution-state structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional NMR for Core and Substituent Characterization (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra offer the first critical insights into the molecular framework of 5-(4-Bromophenyl)-4-ethyloxazole.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to the protons of the ethyl group and the 4-bromophenyl substituent. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons which would appear as a triplet. The aromatic protons of the 4-bromophenyl ring would likely appear as two doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The single proton on the oxazole (B20620) ring, if present, would also have a characteristic chemical shift.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by identifying all unique carbon environments. Key signals would include those for the two carbons of the ethyl group, the four distinct carbons of the 4-bromophenyl ring (including the bromine-bearing carbon), and the carbons of the oxazole core. The chemical shifts of the oxazole carbons are particularly diagnostic of the ring's electronic structure.

¹⁵N NMR: Nitrogen-15 NMR, while less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the nitrogen atom in the oxazole ring. The ¹⁵N chemical shift is highly sensitive to the electronic environment and hybridization of the nitrogen, confirming its role within the heterocyclic system.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Ethyl -CH₃ 1.2 - 1.4 Triplet
Ethyl -CH₂- 2.6 - 2.8 Quartet
Aromatic H 7.5 - 7.7 Multiplet/Doublets

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Ethyl -CH₃ 10 - 15
Ethyl -CH₂- 20 - 25
Aromatic C-Br 120 - 125
Aromatic CH 128 - 132
Aromatic C-ipso 130 - 135
Oxazole C4 135 - 140
Oxazole C5 145 - 150

Multidimensional NMR for Elucidating Connectivity and Spatial Relationships (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton couplings, definitively linking the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would unambiguously assign the carbon signals for the ethyl group and the aromatic CHs to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. Key correlations would be expected from the ethyl protons to the C4 and C5 carbons of the oxazole ring, and from the aromatic protons to the C5 carbon, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximities between protons. A NOESY spectrum would show correlations between the ethyl group protons and the adjacent 4-bromophenyl ring protons, providing insights into the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Analysis

HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental composition and molecular formula of this compound. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).

Tandem MS/MS involves the isolation and fragmentation of the parent ion. The resulting fragmentation pattern offers a roadmap of the molecule's structure. Expected fragmentation pathways for this compound would include the loss of the ethyl group, cleavage of the oxazole ring, and loss of the bromine atom, providing further confirmation of the proposed structure.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint." For this compound, key expected vibrational bands would include:

C-H stretching vibrations for the alkyl and aromatic groups.

C=N and C=C stretching vibrations characteristic of the oxazole ring.

C-O-C stretching of the oxazole ether linkage.

Vibrations associated with the C-Br bond.

Bending modes for the ethyl and phenyl substituents.

These techniques are particularly useful for identifying the functional groups present in the molecule.

X-ray Crystallography for Definitive Solid-State Structural Determination

While NMR provides the solution-state structure, single-crystal X-ray crystallography offers the definitive, unambiguous structure in the solid state. This technique precisely maps the atomic positions in three-dimensional space, providing exact bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would confirm the planarity of the oxazole ring and the relative orientation of the ethyl and 4-bromophenyl substituents. It would also reveal intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing.

Application of Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

The true power in structural elucidation lies in the synergistic application of multiple analytical techniques. The initial hypothesis of the structure, derived from 1D NMR, is tested and refined using 2D NMR to build the carbon-hydrogen framework and establish connectivity. HRMS provides the exact molecular formula, confirming the atomic constituents. Vibrational spectroscopy corroborates the presence of key functional groups. Finally, X-ray crystallography, when obtainable, offers the ultimate confirmation of the molecular structure with unparalleled precision. The collective data from these advanced methods provides a comprehensive and irrefutable characterization of this compound, forming the essential basis for all further chemical and biological investigations.

Computational Chemistry and Theoretical Investigations of 5 4 Bromophenyl 4 Ethyloxazole

Quantum Chemical Calculation Methods for Oxazole (B20620) Derivatives

Quantum chemical calculations have become an indispensable tool for elucidating the electronic structure and molecular properties of chemical compounds. nih.gov For oxazole derivatives, both ab initio methods and Density Functional Theory (DFT) have been widely employed to provide a deeper understanding of their behavior. scimatic.orgresearchgate.net

Ab Initio Methods for Electronic Structure and Reactivity

Ab initio quantum chemistry methods are foundational in computing the electronic structure and properties of molecules from first principles, without empirical parameters. nih.gov These methods have been successfully applied to study the electronic structure of various heteroaromatic molecules, including oxazoles. ox.ac.uk Techniques such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized to obtain accurate wavefunctions and energies. dtu.dk For instance, the valence photoelectron spectrum of oxazole has been analyzed using the frozen-core equation-of-motion coupled cluster singles and doubles (fc-EOM-CCSD) method, showing good agreement with experimental data. dtu.dk Such calculations provide valuable information on ionization energies and the ordering of molecular orbitals, which are crucial for understanding reactivity. dtu.dk

Density Functional Theory (DFT) Approaches for Geometric and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful and efficient method for studying the structural and electronic properties of organic molecules. irjweb.com DFT methods, such as those employing the B3LYP functional, are frequently used to optimize the geometries of oxazole derivatives and to calculate a range of properties including net charges, bond lengths, and dipole moments. scimatic.orgresearchgate.netirjweb.com These calculations are instrumental in understanding the structure-property relationships within this class of compounds. scimatic.orgresearchgate.net For example, DFT calculations have been used to investigate the optimized structure, HOMO-LUMO energies, and chemical reactivity parameters of various oxazole derivatives, revealing insights into their potential as highly reactive species. irjweb.com The accuracy of DFT methods in reproducing experimental data, such as crystal structures, makes them a reliable tool for theoretical investigations. semanticscholar.orgresearchgate.netdoaj.org

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of a molecule governs its chemical behavior. For 5-(4-Bromophenyl)-4-ethyloxazole, a detailed analysis of its electronic characteristics provides a framework for understanding its reactivity and potential applications.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory, with their energies and the gap between them providing a measure of a molecule's excitability and kinetic stability. nih.govnumberanalytics.com A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

For oxazole and its derivatives, the HOMO-LUMO gap is a critical parameter. nih.gov For instance, oxazole itself has a HOMO-LUMO gap of 6.957 eV, indicating greater stability compared to benzene (B151609) and furan (B31954). nih.gov The introduction of substituents on the oxazole ring can significantly alter the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. nih.gov For example, 2-methyl-5-phenyloxazole (B1615902) exhibits the smallest HOMO-LUMO gap among a selection of oxazole derivatives, suggesting it is the most reactive. nih.gov

Theoretical calculations, primarily using DFT, are employed to determine the HOMO and LUMO energies of oxazole derivatives. irjweb.comresearchgate.netresearchgate.net These calculations help in predicting how structural modifications will influence the electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. irjweb.com

Table 1: Calculated HOMO-LUMO Energies and Gaps for Representative Oxazole Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Oxazole--6.957 nih.gov
N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine-5.6518 irjweb.com0.8083 irjweb.com4.8435 irjweb.com
2-Methyl-5-phenyloxazole--Smallest among selected derivatives nih.gov

This table presents data for illustrative oxazole derivatives to highlight the range of HOMO-LUMO gaps observed in this class of compounds.

Charge Distribution, Dipole Moments, and Electrostatic Potentials

The distribution of electron density within a molecule is fundamental to its chemical properties. Quantum chemical calculations provide detailed information about the net atomic charges, dipole moments, and molecular electrostatic potential (MEP) of oxazole derivatives. scimatic.orgresearchgate.net

The net charge distribution reveals the partial positive and negative charges on individual atoms, offering insights into the molecule's polarity and potential sites for nucleophilic or electrophilic attack. researchgate.net For instance, in oxazole, the nitrogen atom typically carries a negative charge, while the hydrogen atoms are positively charged. researchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. irjweb.com The MEP map uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). irjweb.com For oxazole derivatives, MEP analysis helps in identifying reactive sites and understanding intermolecular interactions. irjweb.comsemanticscholar.orgresearchgate.net

Spin Density Analysis of Oxazole Radicals

The study of radical species provides further insight into the electronic structure and reactivity of molecules. Electron Spin Resonance (ESR) spectroscopy, coupled with theoretical calculations, is a powerful technique for investigating the structure of radical anions of heterocyclic compounds like oxazole. acs.org

When oxazole and its derivatives form anion radicals, they can undergo ring-opening reactions. acs.org The resulting radical species exhibit a specific spin density distribution, which can be analyzed computationally. Spin density analysis reveals the localization of the unpaired electron within the radical. acs.org For certain oxazole-derived radicals, the highest spin population has been found to be localized at the C5-position. acs.org This information is crucial for predicting the regioselectivity of subsequent reactions involving the radical intermediate. acs.org For example, in the dearomative cycloaddition of oxazoles, the C5-centered radical undergoes regioselective addition to an alkene. acs.org

Insights from X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) Simulations

Theoretical simulations of X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) provide powerful tools for probing the electronic structure of molecules. These element-specific techniques can offer detailed information about core-level excitations and the chemical environment of atoms.

X-ray Absorption Spectroscopy (XAS) simulations, particularly for the Br L-edge, N K-edge, and O K-edge, would illuminate the unoccupied electronic states of this compound. Computational methods like time-dependent density functional theory (TD-DFT) or multiconfigurational self-consistent field (MCSCF) are employed to simulate the X-ray absorption near-edge structure (XANES) spectra. nih.gov Such simulations can reveal how the covalent environment and the electronic character of the oxazole ring and the bromophenyl group influence the spectral features. nih.gov For molecules in solution, quantum mechanics/molecular mechanics (QM/MM) simulations can be used to account for solvent effects on the XAS spectra. nih.gov

X-ray Photoelectron Spectroscopy (XPS) simulations are crucial for determining core-electron binding energies, which are sensitive to the chemical state and local environment of an atom. Simulating the XPS spectrum for the bromine, nitrogen, oxygen, and carbon atoms in this compound would require accurate calculation of core-ionized states. Advanced methods like multireference algebraic diagrammatic construction theory (MR-ADC) can be used, especially for molecules containing heavier elements or transition metals, as they accurately incorporate effects like core-hole screening, electron correlation, and spin-orbit coupling. brainly.in While a free and open-source XPS simulator can help researchers familiarize themselves with XPS data interpretation, specific theoretical calculations are needed for accurate predictions for a novel compound. cwu.edu

Theoretical Studies on Reactivity and Reaction Mechanisms

Computational modeling, primarily using Density Functional Theory (DFT), is essential for predicting the reactivity of heterocyclic compounds. For the oxazole ring in this compound, its reactivity is dictated by the electron distribution, which is influenced by the heteroatoms and the substituents.

Electrophilic Substitution: The oxazole ring is generally deactivated towards electrophilic attack due to the presence of the electronegative pyridine-like nitrogen atom. oxfordsciencetrove.com However, substitution is possible, and theoretical calculations predict that the most electron-rich position, C5, is the preferred site for electrophilic attack, followed by C4. brainly.intandfonline.com The presence of the electron-donating ethyl group at C4 and the phenyl group at C5 would further influence this reactivity. The 4-bromophenyl group, being weakly deactivating, would direct incoming electrophiles on its own ring to the ortho and para positions relative to the oxazole substituent.

Nucleophilic Substitution: Nucleophilic attack on the oxazole ring is predicted to occur preferentially at the most electron-deficient C2 position. brainly.inoxfordsciencetrove.compharmaguideline.com The C4 and C5 positions are significantly less susceptible to nucleophilic attack. In many cases, nucleophilic attack can lead to ring cleavage rather than substitution. pharmaguideline.com The presence of a leaving group at the C2 position would be necessary to facilitate a substitution reaction. tandfonline.com

A summary of the predicted reactivity based on general principles for the oxazole ring is presented below.

Ring PositionPredicted Reactivity TypeRationale
C2Favored for Nucleophilic AttackMost electron-deficient carbon due to proximity to both heteroatoms. brainly.inpharmaguideline.com
N3Protonation / AlkylationSite of the basic pyridine-like nitrogen lone pair. tandfonline.com
C4Minor site for Electrophilic AttackInfluenced by the +I effect of the ethyl group.
C5Favored for Electrophilic AttackGenerally the most electron-rich carbon in the oxazole ring. brainly.intandfonline.com

This table is illustrative and based on general reactivity patterns of oxazoles. Specific calculations for this compound are required for precise predictions.

Theoretical studies are invaluable for elucidating complex reaction mechanisms such as ring opening, closure, and rearrangements.

Ring Opening: Computational studies on the photo-oxidation of oxazole have shown that the reaction proceeds via a [4+2]-cycloaddition of singlet oxygen at the C2 and C5 positions, forming an unstable bicyclic endoperoxide. nih.govresearchgate.net This intermediate subsequently undergoes ring cleavage. nih.govresearchgate.net Other pathways for ring opening include reactions with certain nucleophiles or cleavage under reductive conditions, which could be modeled to determine energy barriers and intermediates. tandfonline.compharmaguideline.com A mechanistic study on 2-oxazolines found that acid-catalyzed reactions with aldehydes lead to ring-opening to form imine esters. shareok.org

Ring Closure: The reverse process, the formation of the oxazole ring, can also be modeled. Various synthetic routes, such as the Robinson-Gabriel synthesis (cyclization of an α-acylamino ketone) or reactions of α-haloketones with primary amides, have mechanisms that can be computationally investigated to understand transition states and reaction kinetics. pharmaguideline.com A base-induced transformation of 2-acyl-2H-azirines to oxazoles has been shown by both experimental and computational results to proceed via a ketenimine intermediate. organic-chemistry.org

Rearrangements: The Cornforth rearrangement, a thermal rearrangement of 4-acyloxazoles, is a classic example of a reaction that can be modeled computationally to understand the transition state where the acyl residue and the C5 substituent exchange positions. wikipedia.org

Conformational Analysis and Molecular Dynamics (MD) Simulations

The three-dimensional structure and dynamics of this compound are key to understanding its properties.

Conformational Analysis: For this molecule, the primary degree of conformational freedom is the rotation around the single bond connecting the C5 of the oxazole ring to the C1 of the bromophenyl ring. Computational conformational analysis, typically performed using molecular mechanics or DFT, can identify the stable conformers and the energy barriers to rotation. cwu.edunih.gov By systematically rotating this dihedral angle (e.g., C4-C5-C1'-C2'), a potential energy surface can be generated. mdpi.com Studies on similar 1-phenyl-substituted heterocycles have performed such analyses to determine preferred orientations, which are often non-planar, with energy minima at specific torsion angles. nih.gov

Dihedral Angle (C4-C5-C1'-C2')Relative Energy (kcal/mol) (Hypothetical)Conformer Description
+5.0Eclipsed (Sterically hindered)
~45°0.0Skewed (Energy minimum)
90°+2.0Orthogonal (Transition state)
~135°0.0Skewed (Energy minimum)
180°+5.5Eclipsed (Sterically hindered)

This table presents hypothetical data to illustrate the output of a conformational analysis. Actual values would require specific DFT calculations.

Prediction and Interpretation of Spectroscopic Data through Theoretical Methods (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations are routinely used to predict spectroscopic data, which serves as a powerful aid in structure elucidation.

NMR Chemical Shifts: Density Functional Theory (DFT), using methods like the Gauge-Including Atomic Orbital (GIAO), can accurately predict ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov While experimental data for this compound is not present in the search results, theoretical predictions can provide a reliable estimate. youtube.com Calculations are typically performed on the optimized geometry of the molecule, and the resulting shielding tensors are converted to chemical shifts by referencing them against a standard like tetramethylsilane (B1202638) (TMS). mdpi.comresearchgate.net Theoretical studies have also been performed to evaluate solvent effects on the ¹⁴N NMR chemical shifts in oxazoles. nih.gov

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum can also be calculated using DFT. researchgate.net The calculation provides the frequencies and intensities of the fundamental vibrational modes. These theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical method, allowing for a direct comparison with experimental FT-IR spectra. nih.gov The analysis of the potential energy distribution (PED) for each mode allows for a precise assignment of the spectral bands to specific molecular motions (e.g., C=N stretch, C-H bend). researchgate.net

AtomPredicted Chemical Shift (ppm) (Hypothetical)Typical Experimental Range (ppm)
¹H (Oxazole C2-H)8.0 - 8.2~7.9 - 8.1
¹H (Phenyl)7.5 - 7.8~7.2 - 7.7
¹H (Ethyl -CH₂)2.7 - 2.9~2.6 - 2.8
¹H (Ethyl -CH₃)1.2 - 1.4~1.1 - 1.3
¹³C (Oxazole C2)150 - 155~150 - 160
¹³C (Oxazole C4)138 - 142~135 - 145
¹³C (Oxazole C5)125 - 130~120 - 130
¹³C (Phenyl C-Br)120 - 124~118 - 125

This table is for illustrative purposes, showing how predicted values could be compared to known ranges for similar functional groups. Specific calculations are needed for this compound.

Non-Clinical Quantitative Structure-Activity Relationship (QSAR) Studies and Molecular Modeling

QSAR is a computational technique that aims to find a statistical relationship between the physicochemical properties of a series of compounds and their biological activity.

To conduct a QSAR study involving this compound, one would first need a dataset of structurally related oxazole analogues with measured biological activity (e.g., IC₅₀ values) against a specific biological target, such as an enzyme or receptor. nih.govnih.gov

Next, a set of molecular descriptors would be calculated for each molecule in the series, including the target compound. These descriptors quantify various aspects of the molecule's structure and properties. They can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges. nih.govirjweb.com

Steric: Molar refractivity (MR), molecular volume, surface area. imist.ma

Hydrophobic: LogP (partition coefficient). imist.ma

Topological: Connectivity indices that describe molecular branching. nih.gov

Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning approaches like Artificial Neural Networks (ANN) are then used to build a mathematical model that correlates the descriptors with the biological activity. imist.ma A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds like this compound and guide the design of more potent analogues. nih.gov

Descriptor TypeDescriptor NameHypothetical Calculated ValuePotential Influence on Activity
ElectronicDipole Moment (Debye)2.15Governs polar interactions with target.
ElectronicE(LUMO) (eV)-1.20Relates to electron-accepting ability. imist.ma
HydrophobicLogP4.50Influences membrane permeability and hydrophobic interactions. imist.ma
StericMolar Refractivity (MR)75.6Describes molecular size and polarizability. imist.ma

This table provides examples of descriptors that would be calculated for a QSAR study. The values are hypothetical.

Theoretical Descriptors for Structure-Reactivity Correlations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to determine a variety of molecular descriptors. These descriptors help in understanding the intrinsic electronic properties of a molecule and are crucial for developing structure-reactivity relationships. While specific data for this compound is not available, the following table illustrates the types of theoretical descriptors that are typically calculated for similar heterocyclic compounds.

These descriptors provide a quantitative basis for predicting how a molecule will behave in a chemical reaction. For instance, the energies of the HOMO and LUMO orbitals are fundamental in predicting the electronic transitions and the ability of a molecule to act as an electron donor or acceptor. A smaller energy gap (ΔE) generally implies higher reactivity. Chemical potential (μ), hardness (η), and the global electrophilicity index (ω) are further used to classify molecules as nucleophiles or electrophiles, which is critical for understanding reaction mechanisms. For example, a study on a different complex heterocyclic system used DFT to calculate such descriptors, finding a global electrophilicity index (ω) of 1.4134 eV, categorizing it as a moderate electrophile, and a nucleophilicity index (N) of 0.8681 eV, suggesting it is a marginal nucleophile.

Table 1: Representative Theoretical Descriptors Calculated for Heterocyclic Compounds (Note: The following data is illustrative for analogous compounds and not specific to this compound)

Descriptor Symbol Typical Information Provided
Highest Occupied Molecular Orbital Energy EHOMO Indicates the ability to donate electrons.
Lowest Unoccupied Molecular Orbital Energy ELUMO Indicates the ability to accept electrons.
Energy Gap ΔE ELUMO - EHOMO; relates to chemical reactivity and stability.
Chemical Potential μ (EHOMO + ELUMO) / 2; indicates the tendency of electrons to escape.
Chemical Hardness η (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution.
Global Electrophilicity Index ω μ² / (2η); quantifies the electrophilic nature of a molecule.

These theoretical parameters are instrumental in quantitative structure-activity relationship (QSAR) studies, where they are correlated with experimentally observed properties to build predictive models.

In Silico Molecular Docking Studies of Oxazole Interactions with Model Systems and Biological Targets (non-clinical focus on binding mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mechanisms of ligands with proteins at the molecular level. In the context of oxazole derivatives, docking studies can elucidate the specific interactions that govern their binding affinity and selectivity to various biological targets.

While no specific molecular docking studies for this compound were found, research on similar oxazole-containing compounds demonstrates the utility of this approach. For instance, docking studies on a series of oxazole compounds with the heme-binding protein from Porphyromonas gingivalis revealed that these derivatives could exhibit strong binding affinities, with calculated scores ranging from -9.4 to -11.3 kcal/mol. These scores were found to be better than some clinically used drugs in that specific study. The analysis of the docked poses typically reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are responsible for the stability of the ligand-protein complex.

The general process of a molecular docking study involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (receptor), often from a protein data bank, and modeling the 3D structure of the ligand (e.g., this compound).

Defining the Binding Site: Identifying the active or allosteric site on the receptor where the ligand is expected to bind.

Docking Simulation: Using a scoring algorithm to fit the ligand into the binding site in various conformations and orientations.

Analysis of Results: Evaluating the binding affinity (docking score) and analyzing the interaction patterns of the best-ranked poses.

Table 2: Illustrative Data from Molecular Docking Studies of Oxazole Derivatives with a Target Protein (Note: This table presents hypothetical data based on typical findings for oxazole derivatives to illustrate the concept and is not from a specific study on this compound)

Ligand Binding Affinity (kcal/mol) Interacting Residues Type of Interaction
Oxazole Derivative 1 -8.5 TYR 230, SER 190 Hydrogen Bond
Oxazole Derivative 1 PHE 340, LEU 150 Hydrophobic Interaction
Oxazole Derivative 2 -9.2 HIS 295 π-π Stacking
Oxazole Derivative 2 ARG 120 Hydrogen Bond, Electrostatic

Such computational analyses are fundamental in the early stages of drug discovery and materials science, providing a rational basis for designing molecules with desired interaction profiles. The insights gained from these theoretical and computational methods can significantly accelerate the development of new and improved chemical entities.

Reactivity and Chemical Transformations of 5 4 Bromophenyl 4 Ethyloxazole

Substitution Reactions on the Oxazole (B20620) Nucleus and Peripheral Moieties

The oxazole ring and the attached phenyl group are susceptible to various substitution reactions, which are fundamental to the further functionalization of the molecule.

Electrophilic Aromatic Substitution on the Phenyl Ring and Oxazole C-5 Position

Electrophilic aromatic substitution (EAS) is a key class of reactions for introducing new functional groups onto aromatic rings. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com In the case of 5-(4-bromophenyl)-4-ethyloxazole, the phenyl ring is the primary site for such reactions. The bromine atom, being an ortho-, para-directing deactivator, influences the position of incoming electrophiles. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. libretexts.orgmasterorganicchemistry.comlkouniv.ac.inlumenlearning.com

The general mechanism for EAS involves two main steps: the attack of the aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comlibretexts.org The first step is typically the rate-determining step because it disrupts the stable aromatic system. masterorganicchemistry.com

The oxazole ring itself is generally electron-deficient and thus less reactive towards electrophiles than benzene (B151609). However, under certain conditions, electrophilic attack at the C-5 position can occur, though this is less common than substitution on the phenyl ring. slideshare.net

Nucleophilic Additions and Substitutions Affecting the Oxazole Ring

The oxazole ring, being an electron-deficient heterocycle, is generally resistant to nucleophilic substitution. slideshare.net Instead, strong nucleophiles can lead to ring-opening reactions. The reactivity of the oxazole ring towards nucleophiles can be enhanced by the presence of electron-withdrawing groups or by quaternization of the nitrogen atom. For instance, 4,5-dihydrooxazoles can undergo ring-opening polymerization initiated by electrophiles, followed by nucleophilic attack. nih.gov While direct nucleophilic substitution on the oxazole ring of this compound is not a typical reaction pathway, the possibility of ring cleavage under harsh nucleophilic conditions should be considered.

Organometallic Reactions and Cross-Coupling Chemistry

The presence of the bromine atom on the phenyl ring makes this compound an excellent substrate for a variety of organometallic cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions at the Bromophenyl Moiety (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most important transformations for aryl halides. The bromophenyl group of this compound readily participates in these reactions.

The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.orgyoutube.com This reaction is widely used for the synthesis of biaryl compounds. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraOrganoboron Reagent (e.g., Ar-B(OH)₂)Pd(0) catalyst, BaseBiaryl
HeckAlkenePd catalyst, BaseSubstituted Alkene
SonogashiraTerminal AlkynePd catalyst, Cu(I) cocatalyst, BaseAryl-Alkyne

The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically with trans selectivity. organic-chemistry.orgclockss.orgnih.gov The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.orgbeilstein-journals.org This method is valuable for the synthesis of substituted olefins. nih.gov

The Sonogashira reaction is a cross-coupling reaction between the aryl bromide and a terminal alkyne, which is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl-alkynes. libretexts.org

Magnesiation and Lithiation Reactions for Further Functionalization

The bromine atom of the bromophenyl group can be exchanged with a metal, such as magnesium or lithium, to form an organometallic reagent. This transformation opens up pathways for further functionalization by reaction with various electrophiles.

Magnesiation involves the reaction of the aryl bromide with magnesium metal to form a Grignard reagent (Ar-MgBr). This can then react with a variety of electrophiles, such as aldehydes, ketones, and esters. osti.gov

Lithiation , typically achieved through reaction with an organolithium reagent like n-butyllithium, converts the aryl bromide into an aryllithium species (Ar-Li). This highly reactive intermediate can then be quenched with a suitable electrophile to introduce a new substituent.

Functional Group Interconversions of the Ethyl and Bromophenyl Substituents

The ethyl and bromophenyl groups of this compound can undergo various functional group interconversions, further expanding the synthetic utility of this compound. vanderbilt.eduorganic-chemistry.org

The ethyl group can potentially be oxidized to introduce other functional groups. For example, benzylic oxidation could convert the ethyl group to an acetyl group or a hydroxyethyl (B10761427) group, although the specific conditions for such transformations would need to be carefully selected to avoid side reactions on the oxazole or bromophenyl moieties.

Oxidative Transformations and Ring Degradation Pathways

The oxazole ring, while aromatic, is susceptible to oxidative cleavage, particularly through reactions with reactive oxygen species like singlet oxygen. The degradation of this compound is expected to proceed via a [4+2] cycloaddition mechanism with singlet oxygen, leading to the formation of unstable bicyclic endoperoxides that subsequently undergo ring opening and rearrangement to form various degradation products.

Theoretical studies on substituted oxazoles suggest that the primary pathway for their photo-oxidation involves the [4+2] cycloaddition of singlet oxygen across the C2 and C5 positions of the oxazole ring. nih.govacs.org This electrophilic attack is favored due to the electron-rich nature of the oxazole ring. For this compound, this would result in an unstable endoperoxide intermediate.

This intermediate is prone to rapid decomposition. The cleavage of the O-O bond and the C2-O1 bond can lead to the formation of an imino-anhydride derivative. This species can then undergo further rearrangement and hydrolysis, ultimately leading to the formation of a triamide. nih.govacs.org The presence of the electron-withdrawing 4-bromophenyl group at the C5 position and the electron-donating ethyl group at the C4 position can influence the rate and regioselectivity of the initial singlet oxygen attack. nih.gov

Table 1: Proposed Oxidative Degradation of this compound with Singlet Oxygen

ReactantReagent & ConditionsIntermediateMajor Degradation Product
This compoundSinglet Oxygen (¹O₂), Photo-oxidationBicyclic EndoperoxideN-(1-(4-bromophenyl)-1-oxopropan-2-yl)formamide and further degradation products

Ring Transformations and Conversions to Other Heterocyclic Systems

The oxazole ring in this compound can serve as a synthon for the construction of other five-membered heterocyclic systems, such as pyrazoles and triazoles. These transformations typically involve ring-opening of the oxazole followed by a recyclization reaction with a suitable dinucleophile.

Conversion to Pyrazoles:

A common method for converting oxazoles to pyrazoles involves their reaction with hydrazine (B178648) or its derivatives. organic-chemistry.orgnih.govnih.govnih.govresearchgate.net For this compound, treatment with hydrazine hydrate (B1144303) under appropriate conditions would likely lead to the formation of 3-(4-bromophenyl)-4-ethyl-1H-pyrazole.

The proposed mechanism involves the initial nucleophilic attack of hydrazine at the C2 or C5 position of the oxazole ring, leading to ring opening. Subsequent intramolecular condensation and dehydration would then yield the more stable pyrazole (B372694) ring. The regiochemistry of the final pyrazole product can be influenced by the substitution pattern of the starting oxazole and the reaction conditions. mdpi.com The presence of the 4-bromophenyl substituent is expected to be retained in the final pyrazole product. rsc.orgresearchgate.net

Table 2: Proposed Synthesis of 3-(4-Bromophenyl)-4-ethyl-1H-pyrazole

ReactantReagent & ConditionsProduct
This compoundHydrazine Hydrate (N₂H₄·H₂O), Reflux in a suitable solvent (e.g., Ethanol or Acetic Acid)3-(4-Bromophenyl)-4-ethyl-1H-pyrazole

Note: The proposed reaction is based on general methods for the conversion of oxazoles to pyrazoles. Specific yields and optimal conditions for this particular transformation would require experimental validation.

Conversion to Triazoles:

The transformation of oxazoles into 1,2,4-triazoles can also be achieved, although the methods are more varied and can depend on the specific oxazole substrate. One potential route involves the reaction of the oxazole with a reagent that can provide the additional nitrogen atom required for the triazole ring, such as a sulfonyl azide (B81097) or other azide derivatives, often under thermal or catalytic conditions. mdpi.comresearchgate.net

Another plausible approach involves the initial conversion of the oxazole to an intermediate that is more susceptible to reaction with an azide source. For instance, activation of the oxazole ring or its conversion to an open-chain intermediate could facilitate the subsequent cyclization to form the triazole ring. The synthesis of 4-(4-bromophenyl)-substituted 1,2,4-triazoles from various precursors has been reported, suggesting the feasibility of incorporating this moiety into the final triazole product. mdpi.com

Table 3: Potential Reaction for the Conversion of this compound to a Triazole Derivative

ReactantReagent & ConditionsPotential Product
This compoundTosyl Azide or other Azide Source, Heat or Catalyst4-(4-Bromophenyl)-5-ethyl-1H-1,2,3-triazole or 3-(4-Bromophenyl)-4-ethyl-1H-1,2,4-triazole

Note: The formation of a specific triazole isomer would depend on the reaction mechanism and the reagents employed. This represents a hypothetical transformation based on general principles of heterocyclic chemistry.

Advanced Applications and Emerging Research Directions of Oxazole Derivatives

Role as Versatile Building Blocks and Synthetic Intermediates in Organic Synthesis

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, which are considered structurally related to furan (B31954) and pyridine. ijpsonline.com Their unique structure allows for various chemical reactions, making them valuable building blocks in organic synthesis. ijpsonline.com Oxazoles can undergo electrophilic substitution, nucleophilic substitution, and cycloaddition reactions, such as the Diels-Alder reaction. numberanalytics.com The hydrogen atoms on the oxazole (B20620) ring have different levels of acidity, with the C2 position being the most acidic, which allows for selective deprotonation and functionalization. tandfonline.com

The synthesis of substituted oxazoles can be achieved through several methods, including the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the van Leusen oxazole synthesis, which reacts aldehydes with TosMIC (tosylmethyl isocyanide) to form 5-substituted oxazoles. ijpsonline.comnih.gov More recent methods involve sequential deprotonation and condensation of isocyanide-based building blocks with esters. acs.org These synthetic routes provide access to a wide array of oxazole derivatives with controlled substituent placement. acs.org

While the oxazole class is widely used in synthetic chemistry, specific documented examples of 5-(4-Bromophenyl)-4-ethyloxazole serving as a versatile building block or synthetic intermediate were not prominently featured in the surveyed research. However, related bromophenyl-substituted heterocyclic compounds are recognized as valuable intermediates for creating more complex molecules, such as biologically active compounds and fluorophores. For instance, compounds like 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl nih.govontosight.airesearchgate.nettriazolo[4,3-c]quinazolines are synthesized as intermediates for further chemical development. researchgate.net Similarly, 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives serve as key intermediates for producing potential anticancer and antimicrobial agents. nih.gov

Development of Oxazole-Based Ligands in Homogeneous and Heterogeneous Catalysis

Oxazole and its related oxazoline (B21484) derivatives have emerged as crucial ligands in the field of catalysis. alfachemic.com The nitrogen atom in the oxazole ring possesses electron-donating properties, enabling it to form stable complexes with a variety of metal centers. alfachemic.com These ligands are classified based on chirality and the number of oxazole rings they contain (mono-, bis-, and trioxazole). alfachemic.com

Oxazoline ligands, in particular, are extensively used in asymmetric catalysis due to their structural diversity and ability to induce high enantioselectivity in a wide range of reactions. alfachemic.combldpharm.com These reactions include asymmetric allylic alkylation, cyclopropanation, hydrosilylation, and hydrogenation. alfachemic.comcapes.gov.br Chiral oxazole-pyridine N,N-ligands have also been designed and have shown excellent performance in palladium-catalyzed asymmetric cyclization reactions. acs.org Furthermore, vanadium catalysts bearing oxazole-oxazoline ligands, derived from naturally occurring structural motifs, have proven effective in ethylene (B1197577) polymerization and copolymerization, demonstrating that the ligand structure significantly influences catalyst activity and polymer properties. mdpi.com

Despite the broad utility of the oxazole scaffold in catalysis, specific research detailing the development or application of This compound as a ligand in either homogeneous or heterogeneous catalysis is not available in the current literature. The focus remains on chiral bis(oxazolines) and other specialized oxazole-containing structures. capes.gov.br

Applications in Materials Science and Engineering

The rigid, planar structure and unique electronic properties of the oxazole ring make it a valuable component in the design of advanced materials.

Design of Oxazole-Containing Polymers and Advanced Materials

Polymers incorporating oxazole units are explored for various applications due to their distinct properties. ontosight.ai The synthesis of these polymers can be achieved through methods like ring-opening or step-growth polymerization of oxazole monomers. ontosight.ai The resulting materials can be used in biomedical fields as biocompatible materials, in drug delivery systems, and for tissue engineering. ontosight.ai Additionally, their properties make them suitable for use in coatings and adhesives. ontosight.ai Polymers containing both hole-transporting (like carbazole) and electron-withdrawing (like oxadiazole, a related heterocycle) moieties are developed for use in polymer light-emitting diodes (PLEDs) to ensure a balanced charge recombination in the emitting layer. researchgate.net

Specific research on the incorporation of This compound into polymers or other advanced materials has not been reported.

Development of Fluorescent Dyes and Luminescent Materials

Oxazole derivatives are known for their significant luminescent properties. researchgate.net Many exhibit high photoluminescence quantum yields, making them excellent candidates for fluorescent dyes and the emissive layer in organic light-emitting diodes (OLEDs). researchgate.netrsc.org The photophysical properties can be tuned by altering the substituents on the oxazole ring. For example, some 2,6-disubstituted pyridine-oxazole derivatives show quantum yields approaching unity in non-polar solvents. researchgate.net

Related heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, are also heavily investigated as luminescent materials. rsc.orgnih.gov The introduction of a bromophenyl group is a common strategy in the design of fluorophores. researchgate.net For instance, a novel deep blue emitter for OLEDs was developed by incorporating an oxazole derivative into a dual-core structure, which exhibited a high photoluminescence quantum yield of 88%. nih.gov

While the broader class of aryl-substituted oxazoles shows great promise, detailed studies on the specific fluorescent or luminescent properties of This compound are not presently available.

Oxazoles in Organic Electronic Applications

The electron-accepting nature of the oxazole ring makes it a useful component in materials designed for organic electronics. nih.gov Oxadiazole derivatives, which are structurally related to oxazoles, are particularly well-known for their electron-transporting capabilities and are frequently used in the fabrication of OLEDs. rsc.org By combining electron-donating and electron-accepting moieties within a single molecule or polymer, researchers can create materials with balanced charge transport properties, which is crucial for efficient device performance. researchgate.net For example, introducing an oxazole side group into a dual-core chromophore for an OLED helped to maintain charge balance, leading to high efficiency. nih.gov

There is no specific information available regarding the use of This compound in organic electronic applications.

Oxazoles in Agrochemical Research and Development (e.g., Pesticides, Herbicides, Fungicides)

The oxazole framework is an important "pharmacophore" in the development of modern agrochemicals. tandfonline.com The ability of the oxazole structure to form various weak interactions, such as hydrogen bonds and hydrophobic interactions, contributes to its diverse biological activities. ijpsonline.comacs.org Consequently, numerous oxazole derivatives have been identified with potent fungicidal, insecticidal, and herbicidal properties. ijpsonline.comnumberanalytics.comacs.org

For example, oxazole-based fungicides are used to control a variety of fungal pathogens in crops. numberanalytics.com In one study, a series of oxazole-5-carboxamide (B136671) derivatives were designed as succinate (B1194679) dehydrogenase (SDH) inhibitors and showed significant fungicidal activity against Magnaporthe grisea. acs.org Similarly, novel oxazoline derivatives have been synthesized that exhibit excellent acaricidal (mite-killing) activity, in some cases far exceeding that of the commercial acaricide etoxazole. nih.gov In the realm of herbicides, the 4,5-dihydro-1,2-oxazole ring is a key structure in the pre-emergence herbicide pyroxasulfone, which is effective against grass and broadleaf weeds. nih.govagropages.com

While the oxazole and isoxazole (B147169) rings are clearly important in agrochemical research, no specific studies detailing the pesticidal, herbicidal, or fungicidal activity of This compound have been published.

Investigation of Oxazole Derivatives as Corrosion Inhibitors: Adsorption Mechanisms and Surface Interactions

Oxazole derivatives have emerged as a promising class of corrosion inhibitors, particularly for protecting steel in acidic environments. koreascience.krresearchgate.net Their efficacy stems from their molecular structure, which facilitates strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents. koreascience.kr This section delves into the adsorption mechanisms and surface interactions of oxazole derivatives, highlighting the key factors that govern their performance as corrosion inhibitors.

The primary mechanism by which oxazole derivatives inhibit corrosion is through adsorption onto the metal surface. koreascience.kr This process is driven by the presence of heteroatoms, namely nitrogen and oxygen, within the oxazole ring, as well as the π-electrons from the aromatic system. koreascience.krnih.gov These features allow the molecules to interact with the metal surface through a combination of physical and chemical adsorption. koreascience.kr

Physical adsorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can become protonated, leading to electrostatic attraction. Conversely, in the presence of anions like chloride, the metal surface can become negatively charged, facilitating the adsorption of the cationic form of the inhibitor.

Chemical adsorption, or chemisorption, involves the formation of coordinate bonds between the lone pair electrons of the nitrogen and oxygen atoms in the oxazole ring and the vacant d-orbitals of the metal atoms. koreascience.kr This type of interaction leads to the formation of a more stable and robust protective film on the metal surface. The presence of substituents on the oxazole ring can further influence the electronic density of the molecule, thereby affecting its adsorption behavior and inhibition efficiency.

The effectiveness of oxazole derivatives as corrosion inhibitors is influenced by several factors, including the inhibitor concentration and the temperature of the corrosive environment. researchgate.net Generally, an increase in inhibitor concentration leads to greater surface coverage and, consequently, higher inhibition efficiency. researchgate.net Conversely, an increase in temperature can either enhance or diminish the inhibition efficiency, depending on the nature of the adsorption process. An increase in inhibition efficiency with temperature is often indicative of chemisorption, while a decrease suggests physisorption.

The adsorption of oxazole derivatives on metal surfaces can often be described by various adsorption isotherms, with the Langmuir isotherm being frequently applied. researchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The fit of experimental data to the Langmuir isotherm provides insights into the adsorption mechanism and the interaction between the inhibitor and the metal surface.

Table 1: Research Findings on Oxazole Derivatives as Corrosion Inhibitors

Oxazole Derivative Metal Corrosive Medium Inhibition Efficiency (%) Adsorption Isotherm Key Findings
3-OYAMild Steel1 M HCl93.5% at 0.05 mMLangmuirInhibition efficiency increases with concentration and decreases with temperature, indicating a combination of physisorption and chemisorption. researchgate.net
General Oxazole DerivativesSteelAcidic MediaNot specifiedNot specifiedThe nitrogen and oxygen atoms in the oxazole ring are key to the adsorption process, which involves both physical and chemical interactions. koreascience.kr

Future Research Opportunities and Synthetic Challenges for Substituted Oxazoles

The field of substituted oxazoles presents a landscape rich with opportunities for further research and development, alongside significant synthetic hurdles that need to be overcome. The versatility of the oxazole core makes it an attractive scaffold in various scientific domains, from materials science to medicinal chemistry. mdpi.comnih.gov

Future Research Opportunities:

Development of Novel Synthetic Methodologies: While numerous methods exist for synthesizing oxazoles, there is a continuous need for more efficient, scalable, and environmentally friendly protocols. tandfonline.comtandfonline.comresearchgate.net Future research could focus on metal-catalyzed cross-coupling reactions, one-pot syntheses, and flow chemistry approaches to access novel substituted oxazoles with high yields and selectivity. tandfonline.com The development of methods for the late-stage functionalization of the oxazole ring is also a crucial area of interest.

Exploration of New Applications: The application of oxazole derivatives as corrosion inhibitors is a relatively recent development. koreascience.kr Further research is needed to explore their efficacy in different corrosive environments and on various metal substrates. Beyond corrosion inhibition, oxazoles hold potential in areas such as organic electronics, sensors, and as ligands in catalysis.

Dearomative Cycloadditions: A promising research direction involves the use of visible-light-enabled energy transfer to catalyze the dearomative cycloaddition of oxazoles with alkenes. acs.org This strategy provides direct access to complex, C(sp³)-rich three-dimensional molecular scaffolds that are highly desirable in medicinal chemistry for the development of new therapeutic agents. acs.org

Molecular Hybridization: The concept of molecular hybridization, which involves combining the oxazole scaffold with other bioactive pharmacophores, offers a powerful strategy for designing new molecules with enhanced or synergistic biological activities. mdpi.com This approach has shown promise in the development of novel antibacterial and anticancer agents. mdpi.comnih.gov

Synthetic Challenges:

Ring Sensitivity: The oxazole ring can be sensitive to certain reaction conditions, particularly strong acids, bases, and nucleophiles, which can lead to ring-opening or undesired side reactions. chemrxiv.orgchemrxiv.org This instability poses a significant challenge for the synthesis and functionalization of complex oxazole derivatives.

Regioselectivity: The synthesis of polysubstituted oxazoles often presents challenges in controlling the regioselectivity of the reactions. tandfonline.com Achieving the desired substitution pattern can require multi-step synthetic sequences and careful optimization of reaction conditions.

Accessibility of Starting Materials: The availability of appropriately functionalized starting materials can be a limiting factor in the synthesis of certain substituted oxazoles. nih.gov The development of new methods for the preparation of key building blocks is essential for expanding the accessible chemical space of oxazole derivatives.

Purification and Handling: The purification and handling of some oxazole derivatives can be challenging due to their potential instability or volatility. chemrxiv.org This necessitates the development of refined purification techniques to obtain high-purity materials.

Table 2: Synthetic Strategies for Substituted Oxazoles

Synthetic Method Description Advantages Challenges
Robinson-Gabriel SynthesisCyclodehydration of α-acylamino ketones. tandfonline.comA classic and widely used method.Often requires harsh conditions.
Van Leusen ReactionReaction of an aldehyde with tosylmethyl isocyanide (TosMIC). tandfonline.comGood for the synthesis of 5-substituted oxazoles.Limited to specific substitution patterns.
Metal-Catalyzed Cyclo-isomerizationCyclization of propargyl amides catalyzed by metals like gold or copper. tandfonline.comresearchgate.netOften proceeds under mild conditions with high efficiency.Catalyst cost and removal can be a concern.
One-Pot SynthesesMultiple reaction steps are carried out in a single reaction vessel. tandfonline.comIncreased efficiency and reduced waste.Optimization can be complex.

Q & A

Basic: What are the recommended synthetic routes for 5-(4-Bromophenyl)-4-ethyloxazole in academic settings?

Methodological Answer:
A common approach involves condensation reactions under reflux conditions. For example, dissolve 0.001 mol of a substituted triazole precursor in absolute ethanol, add glacial acetic acid (5 drops) and a substituted benzaldehyde (0.001 mol), and reflux for 4 hours. Post-reflux, reduce pressure to evaporate the solvent and filter the solid product . Modifications may include using microwave-assisted synthesis to reduce reaction times or optimizing solvent systems (e.g., DMF or THF) for higher yields. Purity is typically confirmed via thin-layer chromatography (TLC) and recrystallization from ethanol/water mixtures.

Basic: How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

  • FT-IR Spectroscopy: Identify functional groups (e.g., oxazole C=N stretch at ~1610–1660 cm⁻¹ and C-Br vibrations at ~550–650 cm⁻¹) .
  • NMR Spectroscopy: Use ¹H NMR to resolve ethyl group protons (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–2.6 ppm for CH₂) and aromatic protons (δ ~7.2–7.8 ppm for bromophenyl substituents). ¹³C NMR confirms sp² carbons in the oxazole ring (~150–160 ppm) and the bromophenyl quaternary carbon (~125 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₀BrN₂O: calculated 281.0, observed 281.1).

Advanced: How can computational methods like DFT and MD simulations predict the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential (MEP) maps, and Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulate solvation behavior in supercritical CO₂ or aqueous media using force fields (e.g., OPLS-AA) to assess stability and diffusion coefficients. This aids in predicting solubility for biological assays .
  • Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., cannabinoid receptors) by aligning the bromophenyl group into hydrophobic binding pockets .

Advanced: What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in ethanol. Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL). Key metrics include R-factor (<0.05) and mean C-C bond length deviations (~0.005 Å) .
  • Twinned Data Handling: For twinned crystals, apply the Hooft method in SHELXL to refine twin laws and improve accuracy .
  • Hydrogen Bonding Analysis: Identify intermolecular interactions (e.g., C-H···N or π-π stacking) using Mercury software to explain packing motifs .

Advanced: How do researchers evaluate the pharmacological potential of this compound derivatives?

Methodological Answer:

  • Receptor Binding Assays: Test affinity for targets like CB1 receptors using competitive radioligand displacement (e.g., [³H]CP-55,940). For example, derivatives with IC₅₀ values <2 nM and selectivity ratios (CB2/CB1 >200) indicate therapeutic potential .
  • In Vitro Bioactivity: Screen for anticancer activity via MTT assays on cancer cell lines (e.g., HepG2 or MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .
  • Mechanistic Studies: Use Western blotting or qPCR to assess downstream signaling pathways (e.g., MAPK or PI3K/Akt) after treatment with the compound .

Advanced: How can researchers resolve contradictions in biological activity data for this compound analogs?

Methodological Answer:

  • Dose-Response Reproducibility: Validate results across multiple labs using standardized protocols (e.g., fixed DMSO concentrations ≤0.1% in assays) .
  • Metabolic Stability Testing: Use liver microsomes (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) that may cause false negatives .
  • Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., electron-withdrawing bromo vs. methoxy groups) to isolate key pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.